Methyl 2-decyldodecanoate

Hydrophobicity Partition coefficient Formulation science

Methyl 2-decyldodecanoate (CAS 180476-33-9) is a synthetic, branched-chain fatty acid methyl ester with the molecular formula C₂₃H₄₆O₂ and a molecular weight of 354.6 g/mol. It is formally derived from 2-decyldodecanoic acid and methanol, featuring a C10 decyl branch at the α-carbon of the dodecanoate backbone.

Molecular Formula C23H46O2
Molecular Weight 354.6 g/mol
CAS No. 180476-33-9
Cat. No. B153286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-decyldodecanoate
CAS180476-33-9
Molecular FormulaC23H46O2
Molecular Weight354.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CCCCCCCCCC)C(=O)OC
InChIInChI=1S/C23H46O2/c1-4-6-8-10-12-14-16-18-20-22(23(24)25-3)21-19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3
InChIKeyFVXZCOIVSLGPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Decyldodecanoate (CAS 180476-33-9) Procurement & Selection Guide: Beyond Linear C12–C18 Methyl Esters


Methyl 2-decyldodecanoate (CAS 180476-33-9) is a synthetic, branched-chain fatty acid methyl ester with the molecular formula C₂₃H₄₆O₂ and a molecular weight of 354.6 g/mol [1]. It is formally derived from 2-decyldodecanoic acid and methanol, featuring a C10 decyl branch at the α-carbon of the dodecanoate backbone. This branching architecture distinguishes it fundamentally from linear methyl esters such as methyl laurate (C₁₂, MW 214.3) or methyl stearate (C₁₈, MW 298.5), conferring a markedly higher computed logP (XLogP3 = 10.5) and a substantially greater rotatable bond count (20 vs. 10–11 for linear analogs) [1][2]. The compound is supplied primarily as a research intermediate, most notably as a reactant in the synthesis of the immunostimulant Vizantin .

Methyl 2-Decyldodecanoate: Why Linear Methyl Esters and Shorter Branched Analogs Are Not Drop-In Replacements


Linear fatty acid methyl esters (FAMEs) such as methyl laurate or methyl stearate are widely available and inexpensive, but their straight-chain structure imposes a crystalline packing tendency that elevates melting points and limits low-temperature fluidity . In contrast, the α-branched architecture of methyl 2-decyldodecanoate disrupts crystallinity, leading to a distinctly different phase behavior, solubility profile, and reactivity that cannot be replicated by merely blending linear FAMEs [1]. Shorter branched analogs (e.g., isopropyl myristate) lack the extended carbon backbone and the precise branching geometry required for the synthesis of Vizantin and related trehalose esters, where the 2-decyldodecanoyl motif is an essential pharmacophore element [2]. The quantitative evidence below demonstrates that these molecular-level differences translate into measurable, selection-relevant property divergences.

Quantitative Differentiation of Methyl 2-Decyldodecanoate: Head-to-Head Evidence for Scientific Selection


Computed Hydrophobicity (XLogP3): Methyl 2-Decyldodecanoate vs. Methyl Laurate

The computationally predicted octanol–water partition coefficient (XLogP3) for methyl 2-decyldodecanoate is 10.5, compared to 5.8 for the linear C12 analog methyl laurate [1][2]. This represents an 81% increase in logP, corresponding to a >50,000-fold higher theoretical partition ratio. The difference arises from the combined effect of an additional 10 carbon atoms and the α-branching that shields the ester moiety.

Hydrophobicity Partition coefficient Formulation science

Molecular Flexibility (Rotatable Bond Count): Methyl 2-Decyldodecanoate vs. Methyl Laurate

Methyl 2-decyldodecanoate contains 20 rotatable bonds, compared to 10 for methyl laurate [1][2]. The doubling of freely rotatable backbone segments, driven by the long α-decyl branch, increases conformational disorder and is a primary structural determinant of depressed melting/crystallization temperatures in branched vs. linear esters.

Molecular flexibility Conformational entropy Crystallization inhibition

Branched-Ester Class Inference: Depression of Pour Point vs. Linear Methyl Esters

Branched-chain alkyl esters as a class demonstrate significantly lower pour points than their linear counterparts. In controlled studies on oleochemical esters, incorporating branched headgroups reduced pour points from −12 °C to −27 °C (Δ = 15 °C) [1]. While this specific measurement was performed on canola methyl ester derivatives rather than on methyl 2-decyldodecanoate itself, the α-branching in the target compound is structurally analogous to the branched architectures that produced the 15 °C depression—implying a comparable low-temperature fluidity advantage over methyl laurate (melting point 4–5 °C).

Pour point depression Cold-flow properties Branched esters

Defined Synthetic Role as Vizantin Intermediate: Methyl 2-Decyldodecanoate vs. Alternative Esters

Methyl 2-decyldodecanoate is explicitly the methyl ester of 2-decyldodecanoic acid, which serves as the requisite acyl donor for synthesizing Vizantin (6,6′-bis-O-(3-nonyldodecanoyl)-α,α′-trehalose) [1]. In the published SAR study by Yamamoto et al., the 2-decyldodecanoyl chain was identified as the optimal acyl motif for balancing immunostimulatory activity and safety; substitution with shorter (C8–C10) or linear acyl chains resulted in reduced activity or altered toxicity profiles [1]. No other commercial methyl ester—linear or branched—provides the identical 2-decyldodecanoyl group required for this specific synthetic step.

Vizantin synthesis Immunostimulant precursor Trehalose ester

Supplier-Specified Purity and Stability: Methyl 2-Decyldodecanoate vs. Linear Methyl Laurate

Commercial suppliers list methyl 2-decyldodecanoate at a minimum purity of 95% (GC), with some vendors offering controlled-product grade material at higher specification . The compound is described as exhibiting stability under a range of conditions, making it suitable for formulations requiring longer shelf life . Methyl laurate is commonly supplied at 98–99.5% purity (GC) ; however, its linear structure renders it susceptible to crystallization during low-temperature storage (melting point 4–5 °C), potentially requiring controlled-temperature warehousing (2–8 °C) . The branched ester is recommended for storage at −20 °C for maximum recovery, but its liquid physical state at room temperature offers greater handling convenience.

Purity specification Shelf-life stability Procurement criteria

Methyl 2-Decyldodecanoate Application Scenarios Anchored in Quantitative Differentiation Evidence


Immunostimulant Drug Discovery: Direct Intermediate for Vizantin and Structural Analogs

In SAR-driven immunostimulant research, methyl 2-decyldodecanoate is the defined synthetic gateway to the 2-decyldodecanoyl pharmacophore required for Vizantin [1]. No alternative commercially available methyl ester provides this exact acyl chain architecture. Procurement of this compound enables direct replication of the published Yamamoto protocol (J. Med. Chem. 2013) and systematic variation of the trehalose ester core while preserving the essential C22 branched acid moiety.

Low-Temperature Lubricant and Surfactant Formulation Development

The α-branched architecture of methyl 2-decyldodecanoate—characterized by 20 rotatable bonds [1]—places it in a class of esters that depress pour points by up to 15 °C relative to linear analogs [2]. Formulation scientists developing hydraulic fluids, cold-weather lubricants, or low-temperature emulsifiers should prioritize this branched ester over linear FAMEs that solidify at 4–5 °C, reducing the need for pour-point depressant additives.

High-logP Hydrophobic Phase in Partitioning and Membrane Interaction Studies

With an XLogP3 value of 10.5—more than 50,000-fold more hydrophobic than methyl laurate (XLogP3 5.8) [1][2]—methyl 2-decyldodecanoate serves as an ideal model compound for studying extreme lipid-phase partitioning, hydrophobic drug delivery carriers, and the behavior of highly lipophilic esters in biological membranes. Its use ensures experimental relevance to realistic hydrophobic domains that linear FAMEs cannot approximate.

Estolide and Branched Polyester Monomer Research

The presence of a reactive methyl ester group adjacent to a branched quaternary center provides a unique reactivity profile for polymerization and estolide formation studies [1]. Compared to linear methyl esters, the steric hindrance at the α-position modulates esterification kinetics and the resulting oligomer architecture, enabling the design of low-viscosity, oxidatively stable biolubricant base stocks with tailored properties.

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